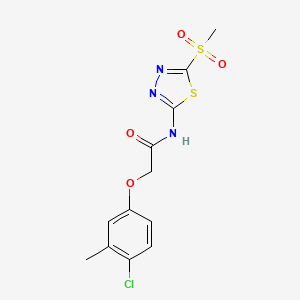![molecular formula C16H26ClNO3S B12204030 (Tert-butyl)[(5-chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]amine](/img/structure/B12204030.png)
(Tert-butyl)[(5-chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tert-butyl)[(5-chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]amine is a complex organic compound that features a tert-butyl group, a chlorinated methyl group, and a pentyloxyphenyl sulfonyl amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tert-butyl)[(5-chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pentyloxyphenyl intermediate: This involves the alkylation of 5-chloro-4-methylphenol with 1-bromopentane under basic conditions to form 5-chloro-4-methyl-2-pentyloxyphenol.
Sulfonylation: The intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl group, yielding 5-chloro-4-methyl-2-pentyloxyphenylsulfonyl chloride.
Amination: Finally, the sulfonyl chloride is reacted with tert-butylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Tert-butyl)[(5-chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
(Tert-butyl)[(5-chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (Tert-butyl)[(5-chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The tert-butyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(Tert-butyl)[(4-methyl-2-pentyloxyphenyl)sulfonyl]amine: Lacks the chlorine atom, which may affect its reactivity and applications.
(Tert-butyl)[(5-chloro-2-pentyloxyphenyl)sulfonyl]amine: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
(Tert-butyl)[(5-chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]amine is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and potential applications. The presence of the chlorine atom and the tert-butyl group may confer distinct properties compared to similar compounds.
Properties
Molecular Formula |
C16H26ClNO3S |
|---|---|
Molecular Weight |
347.9 g/mol |
IUPAC Name |
N-tert-butyl-5-chloro-4-methyl-2-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C16H26ClNO3S/c1-6-7-8-9-21-14-10-12(2)13(17)11-15(14)22(19,20)18-16(3,4)5/h10-11,18H,6-9H2,1-5H3 |
InChI Key |
SOSWLDMINUOPFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine](/img/structure/B12203949.png)
![2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B12203951.png)
![2-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]methoxy}benzamide](/img/structure/B12203955.png)
![2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B12203956.png)

![2-{2-[(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol](/img/structure/B12203963.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12203970.png)
![(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12203975.png)
![(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12203977.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]isonicotinamide](/img/structure/B12203978.png)
![5-{[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12203979.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B12203994.png)

